Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC13505150
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO2 |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1 |
| Standard InChI Key | CBOILEULVFQPKE-ZWKOTPCHSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
| SMILES | COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate (C20H21NO2) features a pyrrolidine ring with three distinct substituents:
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A benzyl group at position 1 (N-bound).
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A phenyl group at position 4.
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A methyl ester at position 3.
The "DL" designation indicates the racemic mixture of enantiomers at the stereogenic centers (C3 and C4). The molecular weight is 307.39 g/mol, and its structure allows for π-π interactions (via aromatic groups) and hydrogen bonding (via the ester moiety), which are critical for biological activity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO2 |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate |
| Stereochemistry | Racemic (DL) mixture |
| Aromatic Substituents | Benzyl (C6H5CH2), Phenyl (C6H5) |
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, analogous pyrrolidine derivatives exhibit characteristic signals:
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1H NMR: Protons on the pyrrolidine ring resonate between δ 1.5–3.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm.
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13C NMR: The ester carbonyl (C=O) typically appears near δ 170 ppm .
Synthesis Strategies
Retrosynthetic Analysis
The synthesis of methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate can be approached via:
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Ring Formation: Cyclization of a linear precursor (e.g., γ-amino ester).
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Substituent Introduction: Sequential alkylation/acylation to install benzyl, phenyl, and ester groups.
Stepwise Synthesis Protocol
A plausible pathway, inspired by WO2014206257A1 , involves:
Step 1: Preparation of Pyrrolidine Core
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Starting Material: N-Benzyl-4-phenyl-3-carboxyproline.
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Reaction: Esterification with methanol under acidic conditions (e.g., H2SO4) to yield the methyl ester .
Step 2: Resolution of Racemates
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Chiral Separation: Use of chiral stationary-phase chromatography or enzymatic resolution to isolate enantiomers .
Step 3: Purification
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Column Chromatography: Silica gel with ethyl acetate/hexane eluent.
Applications in Medicinal Chemistry
Biological Target Interactions
The compound’s structure suggests potential interactions with:
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GPCRs: Aromatic groups may bind to hydrophobic pockets.
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Enzymes: Ester moiety could act as a hydrogen-bond acceptor.
Table 2: Hypothetical Pharmacological Profile
| Target | Interaction Mechanism | Potential Indication |
|---|---|---|
| Serotonin Receptors | π-π stacking with Trp residues | Neuropsychiatric disorders |
| Proteases | Ester hydrolysis inhibition | Anticancer agents |
Comparative Analysis with Analogues
Structural Analogues
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Methyl 1-Benzyl-3-Phenylpyrrolidine-3-Carboxylate: Differs in phenyl group position (C3 vs. C4), altering steric and electronic profiles.
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(3R,4S)-1-Benzyl-4-Phenylpyrrolidine-3-Carboxylic Acid: Lacks the methyl ester, reducing lipophilicity.
Table 3: Comparative Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|
| Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate | 3.2 | 0.15 |
| Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate | 3.5 | 0.09 |
Future Directions
Research Opportunities
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